N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)naphthalene-2-sulfonamide
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Overview
Description
N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)naphthalene-2-sulfonamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a thiazolo[5,4-b]pyridine moiety attached to a phenyl ring, which is further connected to a naphthalene-2-sulfonamide group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and material science.
Mechanism of Action
Target of Action
The primary target of N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)naphthalene-2-sulfonamide is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer .
Mode of Action
This compound interacts with its target, PI3K, by inhibiting its enzymatic activity . The compound’s sulfonamide functionality is crucial for its inhibitory activity . The N-heterocyclic core of the compound is directly involved in the binding to the kinase through key hydrogen bond interactions .
Biochemical Pathways
The inhibition of PI3K leads to a decrease in the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key component of several signaling pathways . This results in the suppression of the downstream effects of these pathways, including cell growth and proliferation .
Pharmacokinetics
The compound’s potent inhibitory activity suggests that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The result of the compound’s action is the inhibition of PI3K, leading to the suppression of cell growth and proliferation . This makes it a potential candidate for the development of anticancer drugs .
Biochemical Analysis
Biochemical Properties
N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)naphthalene-2-sulfonamide has been found to interact with PI3K, a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking . The compound shows potent inhibitory activity against PI3K .
Cellular Effects
The compound’s influence on cell function is primarily through its interaction with PI3K. By inhibiting PI3K, this compound can impact cell signaling pathways, potentially affecting gene expression and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its binding interactions with PI3K. It acts as an inhibitor of PI3K, potentially leading to changes in gene expression .
Temporal Effects in Laboratory Settings
Its potent inhibitory activity against PI3K suggests potential long-term effects on cellular function .
Metabolic Pathways
Given its interaction with PI3K, it may influence metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)naphthalene-2-sulfonamide typically involves multiple steps, starting from commercially available substances. One common synthetic route includes the following steps:
Formation of Thiazolo[5,4-b]pyridine Core: The thiazolo[5,4-b]pyridine core can be synthesized through the annulation of pyridine to a thiazole ring.
Attachment of Phenyl Ring: The phenyl ring is introduced through a coupling reaction, such as Suzuki or Heck coupling, using appropriate phenyl halides and palladium catalysts.
Introduction of Naphthalene-2-sulfonamide Group: The final step involves the sulfonation of the naphthalene ring, followed by the attachment of the sulfonamide group through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of automated synthesis platforms to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)naphthalene-2-sulfonamide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted derivatives .
Scientific Research Applications
N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)naphthalene-2-sulfonamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as a phosphoinositide 3-kinase (PI3K) inhibitor, showing potent inhibitory activity against PI3Kα, PI3Kγ, and PI3Kδ.
Material Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or photonic properties.
Biological Research: It is used in the study of various biological pathways and mechanisms, particularly those involving kinase inhibition.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[5,4-b]pyridine Derivatives: These compounds share the thiazolo[5,4-b]pyridine core but differ in the substituents attached to the core.
Naphthalene-2-sulfonamide Derivatives: These compounds have the naphthalene-2-sulfonamide group but differ in the other functional groups attached.
Uniqueness
N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)naphthalene-2-sulfonamide is unique due to its combined structural features, which confer specific biological activities and chemical properties. The presence of both the thiazolo[5,4-b]pyridine and naphthalene-2-sulfonamide moieties allows for a wide range of modifications and applications .
Properties
IUPAC Name |
N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]naphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O2S2/c26-29(27,19-12-9-15-4-1-2-5-17(15)14-19)25-18-10-7-16(8-11-18)21-24-20-6-3-13-23-22(20)28-21/h1-14,25H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZGHXIGOYNYMKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CC=C(C=C3)C4=NC5=C(S4)N=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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